molecular formula C12H17N5 B11729088 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856075-84-7

3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11729088
CAS No.: 1856075-84-7
M. Wt: 231.30 g/mol
InChI Key: HZSULJNVIFNJAP-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
The compound 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine (molecular formula: C₁₂H₁₆N₆, molecular weight: 246.30 g/mol) features a pyrazole core with distinct substituents:

  • A methyl group at the 1-position of the pyrazole ring, enhancing lipophilicity.
  • An N-[(1-methyl-1H-pyrazol-5-yl)methyl] substituent, introducing a secondary pyrazole moiety for increased hydrogen-bonding capacity .

Such methods typically involve nucleophilic substitution or reductive amination to install the N-substituent . The compound is likely utilized as a pharmacophore in medicinal chemistry, given the prevalence of pyrazole derivatives in drug discovery (e.g., thrombin inhibitors in ) .

Properties

CAS No.

1856075-84-7

Molecular Formula

C12H17N5

Molecular Weight

231.30 g/mol

IUPAC Name

5-cyclopropyl-2-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17N5/c1-16-10(5-6-14-16)8-13-12-7-11(9-3-4-9)15-17(12)2/h5-7,9,13H,3-4,8H2,1-2H3

InChI Key

HZSULJNVIFNJAP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNC2=CC(=NN2C)C3CC3

Origin of Product

United States

Preparation Methods

Alternative Route: Alkylation of Pyrazole Amines

A patent-described method involves:

  • Synthesizing 3-cyclopropyl-1H-pyrazol-5-amine via cyclization of cyclopropyl acetonitrile with hydrazine hydrate.

  • Methylating the pyrazole nitrogen using methyl iodide in the presence of K₂CO₃.

Conditions :

  • Step 1 : Acetic acid, 60°C, 6 hours (Yield: 65%)

  • Step 2 : DMF, rt, 4 hours (Yield: 85%).

Synthesis of Core B: (1-Methyl-1H-Pyrazol-5-yl)Methanol

Oxidation-Reduction Sequence

  • Oxidation : 1-Methyl-1H-pyrazole-5-carbaldehyde is oxidized to the carboxylic acid using KMnO₄.

  • Reduction : The acid is reduced to the alcohol using LiAlH₄.

Conditions :

  • Oxidation : H₂O/THF (1:1), 0°C, 2 hours (Yield: 78%)

  • Reduction : Dry THF, 0°C → rt, 1 hour (Yield: 82%).

Direct Hydroxymethylation

A one-pot method employs:

  • Reactants : 1-Methyl-1H-pyrazole, paraformaldehyde, HCl

  • Conditions : Dioxane, 100°C, 8 hours

  • Yield : 70%.

Coupling of Core A and Core B

Nucleophilic Substitution

Core A’s primary amine reacts with Core B’s alcohol via a Mitsunobu reaction:

  • Reactants : Core A, Core B, PPh₃, DIAD

  • Conditions : Dry THF, 0°C → rt, 12 hours

  • Yield : 60–65%.

Side Reactions :

  • Over-alkylation is minimized by using a 1:1 molar ratio.

  • DIAD (Diisopropyl azodicarboxylate) improves selectivity compared to traditional DEAD.

Reductive Amination

An alternative approach uses:

  • Reactants : Core A, Core B (oxidized to aldehyde), NaBH₃CN

  • Conditions : MeOH, rt, 24 hours

  • Yield : 55%.

Industrial-Scale Optimization

Continuous Flow Synthesis

EvitaChem reports a scalable method for Core A using continuous flow reactors:

  • Residence Time : 30 minutes

  • Temperature : 120°C

  • Catalyst : FeCl₃ (5 mol%)

  • Yield : 88%.

Green Chemistry Approaches

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF, reducing environmental impact.

  • Catalyst Recycling : Immobilized lipases enable reuse for ≥5 cycles without yield loss.

Analytical Characterization Data

ParameterCore ACore BFinal Product
Molecular Formula C₇H₁₁N₃C₅H₈N₂OC₁₃H₁₉N₅
Molecular Weight 137.19 g/mol112.13 g/mol245.33 g/mol
HPLC Purity ≥98%≥97%≥95%
Melting Point 142–144°C89–91°C118–120°C

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation :

    • Using bulky substituents (e.g., cyclopropyl) directs cyclization to the 5-amino position.

    • Microwave irradiation enhances regiocontrol compared to conventional heating.

  • Stability of intermediates :

    • Core B’s alcohol is prone to oxidation; storage under N₂ at −20°C is recommended.

  • Scale-Up Limitations :

    • Mitsunobu reactions require stoichiometric reagents, increasing costs. Switching to reductive amination improves scalability .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides and acylating agents. Reaction conditions determine product regioselectivity:

Reagent Conditions Product Yield Reference
Methyl iodideDMF, NaH, 0–25°C, 4 hrQuaternary ammonium salt78%
Benzyl chlorideTHF, K2CO3, reflux, 12 hrN-Benzyl derivative65%
Acetyl chlorideDCM, Et3N, 0°C, 2 hrN-Acetylated amide82%

Mechanistic studies indicate that steric hindrance from the cyclopropyl group slows reaction kinetics compared to non-substituted pyrazoles.

Oxidation Reactions

The methyl and cyclopropyl groups are susceptible to oxidation under controlled conditions:

Oxidizing Agent Conditions Product Observations
H2O2 (30%)AcOH, 60°C, 6 hrPyrazole N-oxideSelective oxidation at N1 position
KMnO4H2O, pH 7, 25°C, 2 hrCyclopropane ring-opening to carboxylic acidRequires alkaline workup

Oxidation pathways are influenced by the electron-donating methyl group, which stabilizes intermediate radical species.

Reduction Reactions

The compound participates in catalytic hydrogenation and borohydride-mediated reductions:

Reducing Agent Conditions Product Notes
H2 (1 atm)Pd/C, EtOH, 25°C, 12 hrSaturated pyrazoline derivativeRetains cyclopropyl group
NaBH4EtOH, 0°C, 1 hrSecondary amine via imine intermediateRequires pre-formation of Schiff base

Reductive amination protocols adapted from related pyrazole systems (e.g., NaBH4/EtOH for imine intermediates) are applicable .

Cyclization Reactions

The amine group facilitates cyclization with electrophilic reagents:

Reagent Conditions Product Key Feature
POCl3Toluene, 110°C, 8 hrPyrazolo[1,5-a]pyrimidineForms fused heterocycle
CS2KOH, DMF, 100°C, 6 hrThiazole-linked pyrazoleIntroduces sulfur heteroatom

Cyclization reactions exhibit high atom economy, with yields exceeding 70% under optimized conditions.

Salt Formation

The amine forms stable salts with inorganic and organic acids, enhancing solubility for pharmaceutical applications:

Acid Molar Ratio Product Solubility (mg/mL)
HCl1:112.3 (H2O)
Citric acid1:18.9 (EtOH)

Salts are characterized by FTIR and XRD, confirming protonation at the pyrazole nitrogen.

Stability Under Thermal and pH Conditions

Condition Temperature Time Degradation
Acidic (pH 2)25°C24 hr<5%
Basic (pH 12)25°C24 hr22%
Dry heat100°C48 hr15%

Degradation in basic media involves hydrolysis of the methylene bridge, while thermal decomposition produces cyclopropane fragments.

Scientific Research Applications

Chemical Characteristics

The compound has the following chemical properties:

  • Molecular Formula : C13H22N4
  • Molecular Weight : 234.34 g/mol
  • IUPAC Name : 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine

Antimicrobial Properties

Research indicates that pyrazole derivatives, including 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine, exhibit notable antimicrobial activity. A study on fused pyrazole derivatives demonstrated significant antibacterial effects against various pathogens, suggesting a potential role in treating infectious diseases .

Protein Kinase Inhibition

The compound has been evaluated for its protein kinase inhibitory activity, which is crucial in cancer therapy and other diseases. Fused pyrazoles have shown promise as inhibitors of specific kinases involved in cellular signaling pathways .

Antioxidant Activity

Antioxidant properties of pyrazole compounds are essential for combating oxidative stress-related diseases. The synthesized derivatives have exhibited moderate to strong antioxidant activities, highlighting their potential as therapeutic agents in oxidative damage prevention .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their antimicrobial efficacy. The results indicated that certain derivatives exhibited over 50% inhibition against common bacterial strains at low concentrations, demonstrating their potential as new antimicrobial agents .

Case Study 2: Protein Kinase Inhibition

In vitro studies on the protein kinase inhibition of various pyrazole derivatives showed that some compounds could inhibit specific kinases effectively. The findings suggest that modifications to the pyrazole structure can enhance inhibitory activity, paving the way for developing new cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResult
AntimicrobialFused Pyrazole Derivatives>50% inhibition at low conc.
Protein Kinase Inhibition3-Cyclopropyl DerivativeSignificant inhibition observed
AntioxidantVarious Pyrazole DerivativesModerate to strong antioxidant activity

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related pyrazole-5-amine derivatives:

Compound Name (Reference) 3-Substituent N-Substituent Molecular Weight (g/mol) Key Properties/Applications
Target Compound Cyclopropyl (1-Methyl-1H-pyrazol-5-yl)methyl 246.30 High steric bulk; potential CNS activity
N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine Pyridin-3-yl Ethyl 203.23 Improved solubility via pyridine moiety
1-Methyl-3-phenyl-1H-pyrazol-5-amine Phenyl None (H) 159.20 Intermediate for agrochemicals
3-Trifluoromethyl derivative CF₃ (1-Methyl-1H-pyrazol-5-yl)methyl 283.24 Enhanced metabolic stability (CF₃ group)
1-(4-Methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine Cyclopropyl 4-Methoxybenzyl 247.30 Antimicrobial activity (MIC: 2–8 µg/mL)

Key Comparisons:

Trifluoromethyl (): Introduces strong electron-withdrawing effects, which may enhance binding to enzymatic targets (e.g., kinases) but reduce metabolic stability compared to cyclopropyl .

N-Substituent Variations :

  • The (1-methyl-1H-pyrazol-5-yl)methyl group (target compound) provides a rigid, planar structure conducive to π-π stacking interactions, unlike the flexible ethyl () or polar 4-methoxybenzyl () groups .
  • Unsubstituted amines () lack the steric shielding of N-substituents, making them prone to oxidation .

Biological Activity :

  • The 4-methoxybenzyl derivative () exhibits antimicrobial activity (MIC: 2–8 µg/mL), while the target compound’s pyrazole-methyl substituent may favor CNS-targeted applications due to increased lipophilicity .
  • Thrombin inhibitors () highlight the importance of the pyrazole core’s hydrogen-bonding capacity, a feature retained in the target compound .

Research Findings and Structural Insights

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in , where alkylation of 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine () with (1-methyl-1H-pyrazol-5-yl)methyl bromide occurs under basic conditions . Yields for similar N-alkylations range from 46% () to 70% (), depending on steric hindrance .
  • Crystallographic Data : Tools like SHELX () and WinGX () are critical for resolving the conformational preferences of the cyclopropyl and N-substituent groups, which influence binding to biological targets .
  • Hydrogen-Bonding Patterns: The secondary amine in the target compound can act as both a donor and acceptor, contrasting with N-acetylated derivatives (), where the amide group restricts flexibility .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclopropyl-1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine, and what critical parameters influence yield?

  • Methodological Answer : The compound is synthesized via a nucleophilic substitution reaction. A typical procedure involves:

Reacting 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine with acid chlorides (e.g., 3,5-dinitrobenzoyl chloride) in dry dichloromethane at 0–5°C.

Using triethylamine (3.0 eq) as a base to neutralize HCl byproducts.

Purifying the crude product via column chromatography (silica gel, hexane:ethyl acetate = 8:2).
Critical parameters include reaction temperature control (to minimize side reactions), stoichiometric precision (1.0 eq acid chloride), and efficient chromatographic separation to achieve yields >70% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and connectivity. For example, δ~5.18 ppm (pyrazole-CH2_2) and δ~3.85 ppm (-OCH3_3) in 1^1H NMR .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine N-H stretches at ~3250 cm1^{-1} and carbonyl C=O at ~1683 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z 437.41 for the 3,5-dinitrobenzamide derivative) .
  • X-ray Crystallography : SHELX software resolves crystal structures, particularly for analyzing H-bonding and π-stacking interactions. Challenges include handling high-symmetry crystals or twinned data .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the cyclopropyl group in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian 03) model the electronic effects of the cyclopropane ring. Key steps:

Optimize geometry using B3LYP/6-31G(d) basis sets.

Calculate Fukui indices to identify nucleophilic attack sites.

Simulate transition states to assess steric hindrance from the cyclopropyl group.
Results correlate with experimental data, showing enhanced reactivity due to ring strain and electron-withdrawing effects .

Q. What strategies address contradictions in antimicrobial activity data between derivatives with varying substituents?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare Minimum Inhibitory Concentration (MIC) values across derivatives (e.g., 3,5-dinitrobenzamide vs. 3-methoxybenzamide derivatives).
  • Statistical Validation : Use ANOVA to distinguish significant activity differences (p < 0.05) from experimental variability.
  • Molecular Docking : Predict binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) using AutoDock Vina.
    Contradictions often arise from solubility differences or off-target effects, requiring orthogonal assays (e.g., time-kill curves) for validation .

Q. How do steric and electronic effects of the N-[(1-methyl-1H-pyrazol-5-yl)methyl] group influence crystalline packing?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Resolve intermolecular interactions. For example, the pyrazole-methyl group creates steric bulk, reducing π-π stacking but promoting C-H···N hydrogen bonds.
  • Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., 12% H-bonding, 30% van der Waals).
    Challenges include refining disordered methyl groups using SHELXL restraints .

Q. What experimental designs optimize the one-pot synthesis of this compound to reduce purification steps?

  • Methodological Answer :

  • In Situ Imine Formation : React 3-cyclopropyl-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde under solvent-free conditions.
  • Reductive Amination : Use NaBH4_4 as a reducing agent without isolating intermediates.
  • Process Monitoring : Track reaction progression via inline FTIR or HPLC to terminate at >90% conversion.
    This approach reduces solvent waste and improves atom economy (yield ~85%) .

Data Contradiction Analysis

Q. How to resolve discrepancies in NMR spectral data for derivatives with similar substituents?

  • Methodological Answer :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers causing peak splitting).
  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., cyclopropyl CH2_2 vs. pyrazole-CH2_2).
  • Crystallographic Cross-Validation : Compare NMR-derived torsion angles with X-ray data to confirm conformer populations .

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